molecular formula C30H27Cl2N5O4 B1672740 FR173657 CAS No. 167838-64-4

FR173657

Cat. No.: B1672740
CAS No.: 167838-64-4
M. Wt: 592.5 g/mol
InChI Key: XCKWRUGRUFVXGC-NTEUORMPSA-N
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Description

FR-173657 is a potent, non-peptide antagonist of the bradykinin B2 receptor. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. FR-173657 has been studied for its potential therapeutic applications in treating conditions related to inflammation and cardiovascular diseases .

Preparation Methods

The synthesis of FR-173657 involves several steps. The condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride in the presence of sodium hydride in dimethylformamide yields the corresponding benzyl ether. This intermediate is then reduced with iron and hydrochloric acid in a methanol-water mixture to produce an aniline derivative. The aniline is acylated with 2-phthalimidoacetyl chloride using 4-dimethylaminopyridine and pyridine to form an amide, which is subsequently methylated at the amide nitrogen with sodium hydride and methyl iodide in dimethylformamide. The phthalimido group is then removed with hydrazine in refluxing ethanol to yield glycine anilide, which is finally acylated with acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide .

Chemical Reactions Analysis

FR-173657 undergoes various chemical reactions, including:

    Oxidation and Reduction: The synthesis involves the reduction of a nitro group to an aniline.

    Substitution: The synthesis includes nucleophilic substitution reactions, such as the condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride.

    Acylation: The compound undergoes acylation reactions to form amides.

    Methylation: Methylation of the amide nitrogen is a key step in the synthesis.

Mechanism of Action

FR-173657 acts as a competitive antagonist of the bradykinin B2 receptor. By binding to this receptor, it prevents bradykinin from exerting its effects, which include vasodilation and increased vascular permeability. This antagonistic action helps in reducing inflammation and other symptoms associated with bradykinin activity .

Comparison with Similar Compounds

FR-173657 is part of a class of non-peptide bradykinin B2 receptor antagonists. Similar compounds include FR-167344 and Bradyzide. These compounds share the ability to inhibit bradykinin activity but may differ in their potency, selectivity, and pharmacokinetic properties. FR-173657 is unique in its high affinity for the bradykinin B2 receptor and its oral bioavailability, making it a valuable tool for both research and potential therapeutic applications .

Properties

IUPAC Name

(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKWRUGRUFVXGC-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101144
Record name (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167838-64-4
Record name (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167838-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FR 173657
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FR-173657
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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